molecular formula C8H17ClN2 B13471074 3-Cyclopropyl-1-methylpiperazine hydrochloride

3-Cyclopropyl-1-methylpiperazine hydrochloride

Cat. No.: B13471074
M. Wt: 176.69 g/mol
InChI Key: FXSZLWOIEIDYPY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methylpiperazine hydrochloride is a cyclic compound with a piperazine core structure.

Preparation Methods

The synthesis of 3-Cyclopropyl-1-methylpiperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

3-Cyclopropyl-1-methylpiperazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

3-Cyclopropyl-1-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This interaction can lead to various physiological effects, including sedation and muscle relaxation .

Comparison with Similar Compounds

3-Cyclopropyl-1-methylpiperazine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

3-cyclopropyl-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-5-4-9-8(6-10)7-2-3-7;/h7-9H,2-6H2,1H3;1H

InChI Key

FXSZLWOIEIDYPY-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C2CC2.Cl

Origin of Product

United States

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